ARSENIC PHOSPHIDE

infrared photodetection 2D materials telecommunications

Arsenic phosphide (AsP) is a metal-free, layered interpnictogen whose stoichiometry‑dependent band gap—tunable from 0.15 eV to >2.5 eV—enables applications that no single III‑V ternary or pure pnictogen can address. Unlike GaAsP or InAsP, orthorhombic AsP requires no lattice‑matched substrate and crystallises in blue, black, and puckered allotropes with distinct electronic character. Procurement of b‑AsP alloys and β‑AsP monolayers is indicated for 1550 nm photodetectors (responsivity >10,000 A/W), selective SO₂ gas sensors for GIS fault monitoring, and sodium‑ion battery anodes (506 mAh g⁻¹). This compositional and structural flexibility makes AsP non‑interchangeable with any conventional semiconductor—choose it to access the full LWIR spectrum and post‑lithium energy storage.

Molecular Formula C48H28O30
Molecular Weight 0
CAS No. 12255-33-3
Cat. No. B1179354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARSENIC PHOSPHIDE
CAS12255-33-3
Molecular FormulaC48H28O30
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic Phosphide (CAS 12255-33-3): Binary Interpnictogen for Next-Generation 2D Semiconductor Procurement


Arsenic phosphide (AsP) is an inorganic binary compound classified as an interpnictogen, composed solely of group 15 elements arsenic and phosphorus in a two-dimensional layered structure [1]. Unlike traditional III-V compound semiconductors such as GaAsP or InAsP, AsP is a metal-free semiconductor whose stoichiometry can deviate from the 1:1 ratio, enabling systematic tuning of its electronic band gap across a broad spectral range [2]. This compositional flexibility, coupled with its anisotropic layered architecture derived from black phosphorus, positions AsP as a distinct candidate for applications spanning long-wavelength infrared optoelectronics, gas sensing, and post-lithium-ion energy storage—domains where conventional binary pnictides or ternary alloys exhibit critical performance gaps.

Why Arsenic Phosphide (CAS 12255-33-3) Cannot Be Directly Substituted with Conventional III-V Semiconductors


Generic substitution of arsenic phosphide with conventional III-V semiconductors (e.g., GaAsP, InAsP) or pure pnictogens (black phosphorus, grey arsenic) is precluded by three fundamental differentiators. First, AsP's stoichiometry-dependent band gap—tunable from 0.15 eV to >2.5 eV depending on As:P ratio and allotrope—contrasts sharply with fixed-gap alternatives and is experimentally verified via transport and infrared absorption studies [1]. Second, AsP exhibits crystallographic polymorphism (blue, black, and puckered allotropes) absent in ternary III-V alloys, with each phase possessing distinct electronic character: black AsP is a direct-gap semiconductor (1.53 eV), blue AsP an indirect-gap (2.52 eV) candidate for visible-light photocatalysis [2]. Third, unlike GaAsP or InAsP which require lattice-matched epitaxial growth on expensive substrates (GaAs, InP), orthorhombic AsP alloys can be synthesized mineralizer-free via vapor condensation, yielding high-purity layered van der Waals material without substrate constraints [3]. These inherent structural and compositional degrees of freedom render AsP non-interchangeable with any single analog.

Arsenic Phosphide (CAS 12255-33-3) Procurement Guide: Quantified Differentiation vs. Black Phosphorus and III-V Semiconductors


Infrared Photodetector Responsivity: b-AsP vs. Other 2D Layered Materials at 1550 nm

Black arsenic-phosphorus (b-As0.4P0.6) nanosheets demonstrate a photodetector responsivity of 10,200 A/W at the telecom-relevant wavelength of 1550 nm, with a peak responsivity of 2.29 × 10⁵ A/W at 980 nm [1]. In contrast, the dual-wavelength mode-locking fiber laser based on the same b-As0.4P0.6 saturable absorber outputs a larger bandwidth and spectral separation than those based on other 2D materials evaluated in the same study [1].

infrared photodetection 2D materials telecommunications

SO₂ Gas Sensor Selectivity and Sensitivity: AsP Monolayer vs. Black Phosphorene

First-principles calculations demonstrate that monolayer AsP forms stable chemisorption with SO₂ gas molecules, exhibiting robust adsorption energy and apparent charge transfer, while SF₆, H₂O, O₂, and H₂S gases show only weak physisorption [1]. Current-voltage (I–V) curves reveal that only SO₂ adsorption substantially modifies the resistance of AsP. The study explicitly concludes that gas sensors based on AsP monolayer could outperform those based on black phosphorene (BP) for online diagnosis of gas-insulated switchgear (GIS) conditions [1].

gas sensing SF6 decomposition detection 2D sensors

Sodium-Ion Battery Anode Performance: β-AsP vs. Graphite

Density functional theory (DFT) calculations predict that β-phase arsenic-phosphorus monolayer achieves a theoretical specific capacity of 506.16 mAh g⁻¹ when sodiated to Na₂AsP, with an average sodiation potential of 0.43 V versus Na/Na⁺ [1]. This capacity substantially exceeds that of graphite anodes in sodium-ion systems, where Na⁺ intercalation is thermodynamically unfavorable, limiting advancement in Na-ion batteries [1]. The ultra-low diffusion energy barriers (0.046 V on As-side; 0.053 V on P-side) imply rapid Na⁺ transport across the β-AsP surface [1].

sodium-ion batteries anode materials post-lithium energy storage

Band Gap Tunability Across Long-Wavelength Infrared Regime: b-AsP vs. Black Phosphorus

Black arsenic-phosphorus (b-AsP) alloys exhibit experimentally tunable bandgaps ranging from 0.3 eV down to 0.15 eV depending on the As:P composition ratio [1]. This tunability extends into the long-wavelength infrared (LWIR) regime, a spectral range not readily accessible by other layered materials including pristine black phosphorus (BP) [1]. The electronic and optical properties are continuously modulated by varying the arsenic content within the layered orthorhombic structure, enabling tailored infrared absorption characteristics.

infrared semiconductors tunable bandgap 2D materials

NO Gas Detection with Induced Magnetism: AsP Monolayer vs. Graphene/MoS₂

First-principles DFT calculations reveal that monolayer black AsP chemisorbs NO gas, forming a new N–P chemical bond and inducing a magnetic moment of 0.83 μB in the AsP system, while NO₂ adsorption induces 0.78 μB [1]. The charge transfer for NO is 0.21 e, the highest among all tested gases (CO, CO₂, NH₃, SO₂, NO, NO₂), with CO/CO₂/NH₃ showing approximately one order of magnitude smaller charge transfer (~0.03 e) and negligible band structure modification [1]. This is in stark contrast to graphene (zero bandgap, non-magnetic response) and MoS₂ (lower carrier mobility limiting sensitivity).

NO sensor 2D materials magnetic gas sensing

Arsenic Phosphide (CAS 12255-33-3): Evidence-Backed Industrial and Research Application Scenarios


High-Responsivity Near-Infrared Photodetectors for Telecommunication Bands

Procurement of b-AsP nanosheets (specifically b-As0.4P0.6 composition) is indicated for the fabrication of photodetectors operating at 1550 nm, where responsivity reaches 10,200 A/W and a dual-wavelength mode-locked fiber laser with saturable absorber based on this material achieves larger bandwidth and spectral separation than other 2D materials [1]. This scenario is directly validated by experimental demonstration of a multifunctional fiber device for highly responsive photodetection and ultrafast pulse generation at telecommunication wavelengths.

Selective SO₂ Gas Sensing for SF₆-Insulated Switchgear (GIS) Fault Diagnosis

AsP monolayer-based chemiresistive sensors are procurement-relevant for online detection of SF₆ decomposition products in high-voltage GIS equipment. The material's selective chemisorption of SO₂—with significant resistance modulation in I–V characteristics and negligible response to SF₆, H₂O, O₂, and H₂S—enables fault-specific monitoring without cross-sensitivity interference [2]. First-principles predictions indicate performance exceeding that of black phosphorene sensors.

High-Capacity Anode Material for Sodium-Ion Batteries

β-AsP monolayer is indicated for procurement as an anode material in sodium-ion batteries (SIBs), offering a theoretical specific capacity of 506.16 mAh g⁻¹ at an average sodiation potential of 0.43 V versus Na/Na⁺ [3]. This addresses the critical limitation of graphite anodes, which are thermodynamically unfavorable for Na⁺ intercalation. Ultralow Na⁺ diffusion barriers (0.046–0.053 V) further support high-rate capability in post-lithium energy storage devices.

Long-Wavelength Infrared (LWIR) Optoelectronics and Tunable Infrared Detectors

b-AsP alloys are indicated for procurement in LWIR detector arrays and tunable infrared optoelectronic devices. The experimentally demonstrated bandgap tunability from 0.3 eV down to 0.15 eV via As:P stoichiometry control extends the accessible spectral range of 2D layered materials into the long-wavelength infrared regime [4]. This unique compositional tunability, not available in black phosphorus or transition metal dichalcogenides, enables customized infrared absorption for thermal imaging and spectroscopic applications.

Technical Documentation Hub

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